(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone
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Overview
Description
(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone is a complex organic compound with a molecular formula of C20H23N3O5. This compound is characterized by the presence of a dimethoxyphenyl group and a nitrobenzyl piperazino group, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with 4-nitrobenzylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties significantly.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminobenzophenone: This compound shares structural similarities but differs in its functional groups and biological activities.
3,4-Dimethoxyphenylacetonitrile: Another related compound with different applications and properties
Uniqueness
(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C20H23N3O5 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-18-8-5-16(13-19(18)28-2)20(24)22-11-9-21(10-12-22)14-15-3-6-17(7-4-15)23(25)26/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
FUIVPDUOQWOKJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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